molecular formula C13H13NO6 B051545 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione CAS No. 118724-88-2

3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione

Cat. No. B051545
CAS RN: 118724-88-2
M. Wt: 279.24 g/mol
InChI Key: HIEZRGPTEOHFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione, also known as HNM, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. HNM belongs to the family of chalcone derivatives, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione is not fully understood. However, it has been suggested that 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione exerts its biological activities by modulating various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has been reported to exhibit antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has several advantages for lab experiments. It is a stable and easily synthesized compound with a high purity. 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione is also relatively inexpensive and can be used in a wide range of assays. However, 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous assays. In addition, 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has been reported to exhibit some cytotoxicity at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for research on 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione. One area of research is to elucidate the exact mechanism of action of 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione. Another area of research is to investigate the potential use of 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. In addition, 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione can be further modified to improve its solubility and reduce its cytotoxicity, which can expand its use in various assays. Finally, 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione can be used as a fluorescent probe for the detection of metal ions, and further research can be conducted to optimize its sensitivity and selectivity.
Conclusion:
In conclusion, 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione exhibits various biological activities such as anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione can be synthesized by the reaction of 3-hydroxy-4-methoxy-5-nitrobenzaldehyde with 2,4-pentanedione in the presence of a base. 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione, including elucidating its mechanism of action, investigating its therapeutic potential, and optimizing its fluorescent properties.

Synthesis Methods

3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione can be synthesized by the reaction of 3-hydroxy-4-methoxy-5-nitrobenzaldehyde with 2,4-pentanedione in the presence of a base. The reaction yields 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione as a yellow crystalline solid with a melting point of 218-220°C. The purity of the synthesized 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. 3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

118724-88-2

Product Name

3-(3-Hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione

Molecular Formula

C13H13NO6

Molecular Weight

279.24 g/mol

IUPAC Name

3-[(3-hydroxy-4-methoxy-5-nitrophenyl)methylidene]pentane-2,4-dione

InChI

InChI=1S/C13H13NO6/c1-7(15)10(8(2)16)4-9-5-11(14(18)19)13(20-3)12(17)6-9/h4-6,17H,1-3H3

InChI Key

HIEZRGPTEOHFQX-UHFFFAOYSA-N

SMILES

CC(=O)C(=CC1=CC(=C(C(=C1)O)OC)[N+](=O)[O-])C(=O)C

Canonical SMILES

CC(=O)C(=CC1=CC(=C(C(=C1)O)OC)[N+](=O)[O-])C(=O)C

Other CAS RN

118724-88-2

synonyms

3-(3-hydroxy-4-methoxy-5-nitrobenzylidene)-2,4-pentanedione
3-HMNBP
QO IA

Origin of Product

United States

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